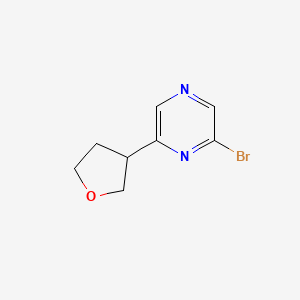![molecular formula C13H18N3O2+ B11711670 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓是一种复杂的有机化合物,其结构独特,包含一个吡啶鎓环、一个羟基亚胺基和一个哌啶基部分。
准备方法
合成路线和反应条件
4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓的合成通常涉及多个步骤。一种常见的方法是在受控条件下,将吡啶鎓盐与羟基亚胺化合物反应。 反应通常需要使用诸如乙二醇之类的溶剂和催化剂来促进目标产物的形成 .
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。可以采用连续流反应器和自动化合成平台等技术来有效地扩大生产过程。
化学反应分析
反应类型
4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧代衍生物。
还原: 还原反应可以将羟基亚胺基转化为氨基。
取代: 该化合物可以参与亲核取代反应,其中羟基亚胺基被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂和像胺这样的亲核试剂。反应条件通常涉及受控温度和 pH 值,以确保所需的转化。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧代衍生物,而还原可能会产生氨基衍生物。
科学研究应用
4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓在科学研究中有多种应用:
化学: 该化合物被用作合成更复杂分子的构建块。
生物学: 它被研究其潜在的生物活性,包括抗菌和抗癌特性.
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 该化合物用于开发具有独特性能的新材料。
作用机制
4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓的作用机制涉及它与特定分子靶标的相互作用。羟基亚胺基可以与生物分子形成氢键,影响其活性。 哌啶基部分可能与细胞受体相互作用,调节信号转导途径 .
相似化合物的比较
类似化合物
1-甲基-3-{4-[(4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1-基)苄基]}-2-苯基吲哚: 该化合物与 4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓具有结构相似性,特别是在存在哌啶基方面.
吲哚衍生物: 含有吲哚核的化合物也表现出多种生物活性,在药物化学中备受关注.
独特性
4-[(E)-(羟基亚胺基)甲基]-1-[2-氧代-2-(哌啶-1-基)乙基]吡啶鎓由于其官能团的组合而独一无二,这些官能团赋予其特定的化学反应性和生物活性。其结构允许进行多种修饰,使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C13H18N3O2+ |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17N3O2/c17-13(16-6-2-1-3-7-16)11-15-8-4-12(5-9-15)10-14-18/h4-5,8-10H,1-3,6-7,11H2/p+1 |
InChI 键 |
ZBPKQXUCWINKHF-UHFFFAOYSA-O |
手性 SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)/C=N/O |
规范 SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)

![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)

![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)



![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
